N-[2-(4-fluorophenyl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide is a synthetic compound that belongs to the class of bivalent bromodomain and extraterminal (BET) inhibitors. [] BET inhibitors are a type of targeted therapy that interfere with the function of BET proteins, specifically the bromodomains. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, which are proteins that package and order DNA. [] This binding plays a role in the regulation of gene expression. N-[2-(4-fluorophenyl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide has been investigated in the context of cancer research due to its ability to downregulate the expression of the c-Myc oncogene, which is often overexpressed in various cancer types. []
N-[2-(4-fluorophenyl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide exerts its biological activity through bivalent binding to the bromodomains of BET proteins, particularly BRD4. [] Bivalent binding refers to the ability of a single molecule to bind simultaneously to two separate binding sites on a target protein, leading to enhanced potency compared to monovalent binding. [] By binding to BRD4, the compound disrupts the interaction between BRD4 and acetylated histones, leading to the downregulation of c-Myc expression and subsequent inhibition of tumor growth. []
N-[2-(4-fluorophenyl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide has been investigated for its potential applications in cancer research. [] In preclinical studies, it exhibited high potency in inhibiting tumor growth in xenograft models, suggesting its potential as a therapeutic agent for certain cancer types. [] The compound's ability to downregulate c-Myc expression makes it a particularly promising candidate for cancers driven by c-Myc overexpression.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: